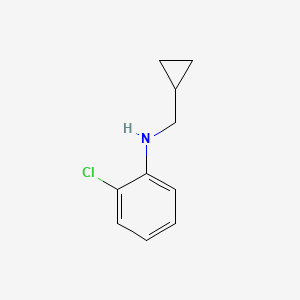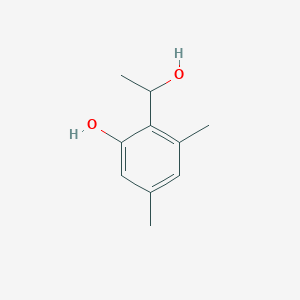
2-(1-Hydroxyethyl)-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-3,5-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the phenol ring, and two methyl groups attached to the third and fifth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3,5-dimethylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 2-(1-oxoethyl)-3,5-dimethylphenol
Reduction: 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol
Substitution: Various ethers or esters depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins due to its phenolic structure, which provides stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-3,5-dimethylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, further contributing to its antioxidant effects.
Signal Transduction: It may modulate signal transduction pathways related to inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
2-(1-Hydroxyethyl)-3,5-dimethylphenol can be compared with other similar compounds to highlight its uniqueness:
2-(1-Hydroxyethyl)-4,6-dimethylphenol: Similar structure but with methyl groups at different positions, leading to different chemical properties and reactivity.
2-(1-Hydroxyethyl)-3,5-di-tert-butylphenol: The presence of bulky tert-butyl groups significantly alters the compound’s steric and electronic properties.
2-(1-Hydroxyethyl)-3,5-dimethoxyphenol: The methoxy groups provide different electronic effects compared to methyl groups, affecting the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |
InChI-Schlüssel |
HXCGWXDSKDKHGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
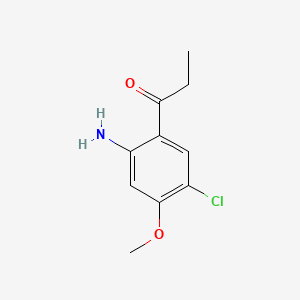
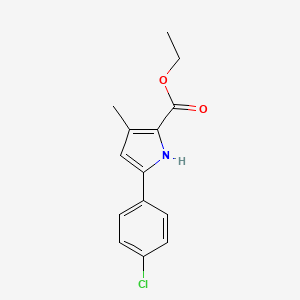

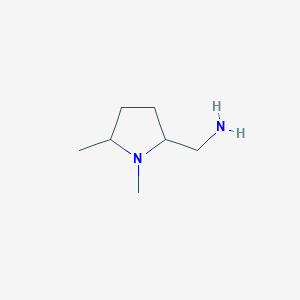
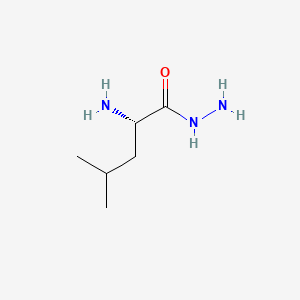
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)



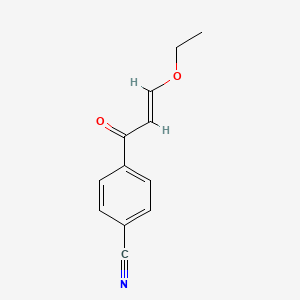
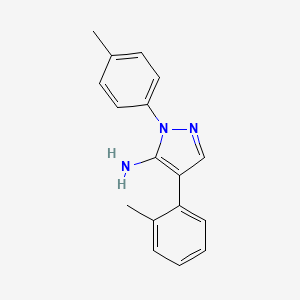
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
